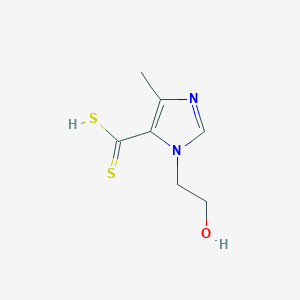
(4-Methoxybenzoyl)sulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxybenzoyl)sulfamic acid is an organic compound that features a benzoyl group substituted with a methoxy group at the para position and a sulfamic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzoyl)sulfamic acid typically involves the reaction of 4-methoxybenzoic acid with sulfamic acid under specific conditions. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which then reacts with sulfamic acid to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxybenzoyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxybenzyl derivatives.
Substitution: Formation of halogenated 4-methoxybenzoyl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Methoxybenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of (4-Methoxybenzoyl)sulfamic acid involves its interaction with specific molecular targets. The sulfamic acid group can act as a nucleophile, participating in various chemical reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzoic Acid: Shares the methoxybenzoyl structure but lacks the sulfamic acid group.
4-Methoxybenzoyl Chloride: A precursor in the synthesis of (4-Methoxybenzoyl)sulfamic acid.
4-Methoxybenzyl Alcohol: Similar structure but with an alcohol group instead of a sulfamic acid group.
Uniqueness: this compound is unique due to the presence of both the methoxybenzoyl and sulfamic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
89783-00-6 |
|---|---|
Molekularformel |
C8H9NO5S |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
(4-methoxybenzoyl)sulfamic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-2-6(3-5-7)8(10)9-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
SUFLDTVDJGNJQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
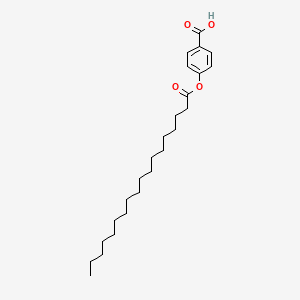
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)

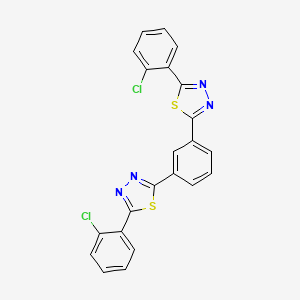
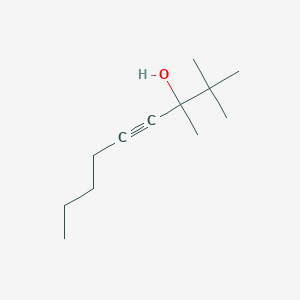
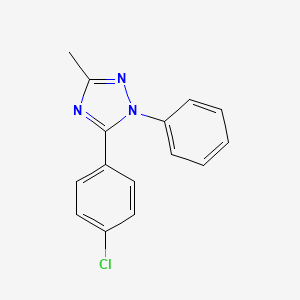
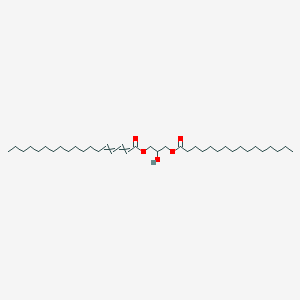
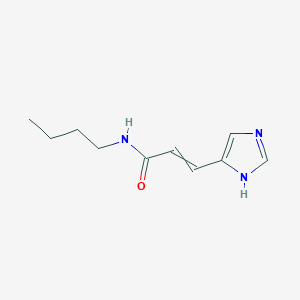
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)
![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)


